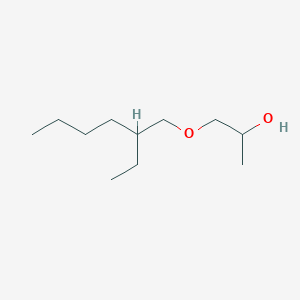
1-(2-ethylhexoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethylhexoxy)propan-2-ol is an organic compound with the molecular formula C10H22O3. It is a type of alcohol, specifically a glycol ether, which is often used in various industrial applications due to its solvent properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethylhexoxy)propan-2-ol typically involves the reaction of 1-butoxypropan-2-ol with butyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and purification to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-ethylhexoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form corresponding alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alkanes .
Wissenschaftliche Forschungsanwendungen
1-(2-ethylhexoxy)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used in the formulation of certain pharmaceutical products.
Industry: It is used as a solvent in the production of paints, coatings, and cleaning agents.
Wirkmechanismus
The mechanism of action of 1-(2-ethylhexoxy)propan-2-ol involves its ability to act as a solvent, which facilitates the dissolution of various substances. It interacts with molecular targets through hydrogen bonding and van der Waals forces, which allows it to effectively dissolve both polar and non-polar compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butoxy-2-propanol: Similar in structure but with a shorter alkyl chain.
Dipropylene glycol monobutyl ether: Similar in structure but with different ether linkages.
Uniqueness
1-(2-ethylhexoxy)propan-2-ol is unique due to its specific alkyl chain length and ether linkages, which give it distinct solvent properties compared to other similar compounds. Its ability to dissolve a wide range of substances makes it particularly valuable in various industrial applications .
Eigenschaften
CAS-Nummer |
1559-39-3 |
|---|---|
Molekularformel |
C11H24O2 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
1-(2-ethylhexoxy)propan-2-ol |
InChI |
InChI=1S/C11H24O2/c1-4-6-7-11(5-2)9-13-8-10(3)12/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
BTIMJGKRHNTHIU-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COCC(C)O |
Kanonische SMILES |
CCCCC(CC)COCC(C)O |
Key on ui other cas no. |
1559-39-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















